4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide
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Overview
Description
4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide is a heterocyclic compound that features a triazole ring fused with a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties , suggesting that this compound may also target neuronal cells and inflammatory pathways.
Mode of Action
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that this compound may affect similar pathways.
Result of Action
Similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or carboxyl groups, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .
Scientific Research Applications
4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole: Lacks the 1-oxide group, which may affect its reactivity and biological activity.
2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole:
Uniqueness
4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide is unique due to the presence of both the oxo and 1-oxide groups, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide is a member of the benzo[d][1,2,3]triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a triazole ring fused with a tetrahydrobenzene derivative, which contributes to its unique biological properties.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. For example:
- Compound Evaluation : A study evaluated various triazole derivatives against cancer cell lines MCF-7 and HCT-116. The best-performing compound exhibited an IC50 value of 1.1 μM against MCF-7 cells and 2.6 μM against HCT-116 cells .
This suggests that compounds in this class can effectively induce apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been documented. Compounds structurally related to the target compound have shown activity against various bacterial strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 10 μg/mL |
Compound B | S. aureus | 15 μg/mL |
These results highlight the potential of triazole derivatives as antimicrobial agents .
Other Biological Activities
In addition to anticancer and antimicrobial effects, tetrahydrobenzothiophene derivatives (which share structural characteristics with the target compound) have been reported to possess various biological activities including:
- Antiviral : Inhibition of hepatitis C virus NS5B polymerase.
- Anti-inflammatory : Reduction in inflammation markers in vitro.
These properties suggest a broad spectrum of biological activity that warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key observations include:
- Substituent Positioning : Ortho-substituted compounds generally exhibit superior activity compared to meta or para substitutions.
- Bulkiness of Substituents : Bulky groups at specific positions enhance biological activity due to improved interactions with target sites .
- Number of Substituents : Increasing substituents can lead to decreased activity; thus, monosubstituted derivatives often show better efficacy than disubstituted ones .
Case Studies
Several studies have focused on similar compounds within the benzo[d][1,2,3]triazole family:
- Study on Anticancer Properties : A recent study synthesized several triazole derivatives and tested their cytotoxicity against breast cancer cell lines. The most potent compound was found to inhibit TS with an IC50 value significantly lower than that of standard chemotherapeutics like Pemetrexed .
- Antimicrobial Screening : Another study evaluated a series of triazoles for their antibacterial properties against E. coli and S. aureus, revealing promising results that support their use as potential therapeutic agents .
Properties
IUPAC Name |
1-oxido-2-phenyl-6,7-dihydro-5H-benzotriazol-1-ium-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-8-4-7-10-12(11)13-14(15(10)17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJIJNJRJOXILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=[N+](N(N=C2C(=O)C1)C3=CC=CC=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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